molecular formula C26H28ClN5O B2414871 7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine CAS No. 900877-82-9

7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2414871
CAS RN: 900877-82-9
M. Wt: 461.99
InChI Key: ILWBWZMNXGVBMY-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative . Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The compound has a molecular formula of C26H28ClN5O and a molecular weight of 461.99.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, a piperazine ring, and methoxybenzyl and tolyl groups . The presence of these groups can influence the compound’s reactivity and biological activity.


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 142–145 °C . It has a molecular weight of 461.99.

Scientific Research Applications

Fluorescent Probes and Imaging Agents

Fluorescent molecules play a crucial role in studying intracellular processes, chemosensors, and organic materials. PP derivatives (4a–g) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology compared to other fluorophores. Notably, electron-donating groups (EDGs) at position 7 on the fused ring enhance absorption and emission behaviors, making them suitable for bioimaging and cellular studies .

Antitumor Activity

Molecular docking studies have revealed that PP derivatives interact with specific protein targets involved in cancer pathways. These interactions suggest potential antitumor activity. Further biological evaluation is necessary to validate their efficacy as anticancer agents .

Catalysis and Organic Synthesis

PP compounds can serve as ligands in catalytic reactions. For instance, they have been employed in protodeboronation reactions, enabling the synthesis of complex organic molecules. Their stability and reactivity make them valuable tools in synthetic chemistry .

CDK2 Inhibition for Cancer Treatment

A set of small molecules featuring the pyrazolo[3,4-d]pyrimidine scaffold (similar to PP) has been designed as selective CDK2 inhibitors. CDK2 inhibition is an appealing target for cancer therapy, and these compounds show promise in selectively targeting tumor cells .

Materials Science and Organic Electronics

PP derivatives exhibit tunable photophysical properties, making them suitable for organic light-emitting devices (OLEDs) and other optoelectronic applications. Their solid-state emission intensities and stability rival those of commercial probes, such as coumarin-153 and rhodamine 6G .

properties

IUPAC Name

7-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN5O/c1-18-4-6-20(7-5-18)23-16-28-32-25(14-19(2)29-26(23)32)31-12-10-30(11-13-31)17-21-15-22(27)8-9-24(21)33-3/h4-9,14-16H,10-13,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWBWZMNXGVBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)CC5=C(C=CC(=C5)Cl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine

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